molecular formula C17H17ClN2 B1604079 3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile CAS No. 1002752-56-8

3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile

Cat. No. B1604079
M. Wt: 284.8 g/mol
InChI Key: DUGNQLMMMIZIFR-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:23]([O:24][CH:25]([CH3:26])[CH3:27])(=[O:28])[CH3:29].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[N:12]=[N+:13]=[N-:14])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[NH2:12])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)C
Name
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1

Outcomes

Product
Name
Type
product
Smiles
CC(N)C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:23]([O:24][CH:25]([CH3:26])[CH3:27])(=[O:28])[CH3:29].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[N:12]=[N+:13]=[N-:14])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[NH2:12])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)C
Name
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1

Outcomes

Product
Name
Type
product
Smiles
CC(N)C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.